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Quantitative Data on 1-Nonen-3-ol

The table below summarizes key quantitative and descriptive data for 1-nonen-3-ol from recent research:

Property /| Aspect

Details and Values

Odor Activity

Reported Odor Notes

Receptor Interaction
(Experimental)

Receptor Interaction
(Computational)

Odor Active Value (OAV) = 1 (in black tea), indicating a significant
contribution to aroma [1].

Imparts distinct floral-fruity notes to black tea [1].

Shows a higher sensitivity (lower ECso) for the mosquito odorant receptor
AaOR8 compared to its shorter carbon chain analog, 1-hepten-3-ol [2].

Molecular docking demonstrates interaction with human olfactory
receptors like OR1A1 and OR2J2, providing mechanistic insight into
aroma perception [1].

Mechanism of Olfactory Reception

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s1893626?utm_src=pdf-body
https://www.smolecule.com/products/s1893626?utm_src=pdf-interest
https://www.smolecule.com/products/s1893626?utm_src=pdf-body
https://www.smolecule.com/products/s1893626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12071611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12071611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2737144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12071611/
https://www.smolecule.com/products/s1893626?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The perception of 1-nonen-3-ol begins when the volatile molecule enters the nasal cavity and dissolves in
the mucus of the olfactory epithelium. It then binds to specific Olfactory Receptors (ORs) on the surface of
sensory neurons [3]. ORs are Class A G-Protein Coupled Receptors (GPCRs) [4] [3].

The following diagram illustrates the core GPCR signaling pathway that is activated upon odorant binding.
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Figure 1: The canonical GPCR-mediated signaling pathway in olfactory sensory neurons.

Experimental Protocols for Investigation

Studying OR-odorant interactions requires a combination of analytical chemistry, sensory evaluation, and

molecular biology techniques.

Metabolite Profiling and Odant Quantification

To identify and quantify 1-nonen-3-ol in a complex sample like food:

e Sample Preparation: Homogenize the food sample.

¢ Volatile Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME). The sample is
placed in a vial and heated to allow volatiles to enter the headspace. A fiber coated with a stationary
phase absorbs these compounds [5] [1].

e Compound Separation and ldentification: Analyze the extracted volatiles using Gas
Chromatography-Mass Spectrometry (GC-MS). The GC separates the compounds, and the MS
identifies them by their mass-to-charge ratio [5] [1].

e Odor Significance Calculation: Calculate the Odor Activity Value (OAV) by dividing the
concentration of a compound by its odor detection threshold. An OAV = 1 indicates the compound
likely contributes to the overall aroma [5] [1].

Molecular Docking for Interaction Studies

This computational method predicts the binding affinity and orientation of a small molecule like 1-nonen-3-

ol within the binding pocket of a protein like an OR.

¢ Protein Preparation: Obtain the 3D structure of the target olfactory receptor (e.g., from protein
databanks or via homology modeling). Refine the structure by adding hydrogen atoms and optimizing
side chains [5] [1] [6].

¢ Ligand Preparation: Obtain the 3D structure of 1-nonen-3-ol from a chemical database. Assign
proper charges and minimize its energy [5].
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¢ Molecular Docking: Use docking software to computationally simulate the binding of the ligand to
the receptor's binding site. The algorithm generates multiple possible binding poses [5] [1] [6].

e Analysis: Analyze the top-ranked poses to identify specific amino acid residues in the receptor that
interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces.
The binding energy (estimated by the docking score) predicts interaction strength [5] [1].

Computational and Al Approaches

Given the vast number of odorant-OR pairs, traditional experimental methods are low-throughput. Recent

research focuses on Artificial Intelligence (AI) to overcome this.

e Al Prediction Models: Convolutional Neural Networks (CNN) and other machine learning models
can be trained on known OR-odorant response data. These models use the amino acid sequence of
the OR and the physicochemical properties of the odorant to predict novel interactions with high
accuracy [7].

e Specialized Databases: Resources like the Atomevo-Odor database compile thousands of
odorants, ORs, and their interaction pairs, serving as a foundational data source for training and
validating these Al models [7].

The experimental workflow below integrates these traditional and modern approaches.

Sample Collection Chemical Analysis Sensory Analysis
(e.g., Food) (HS-SPME/GC-MS) (OAV Calculation)
Provides Receptor [ Mechanistic Insights j
olecular Docking - . .
Database & Al Targets (Binding Affinity, Key Residues)
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Figure 2: An integrated workflow from compound identification to mechanistic insight.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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